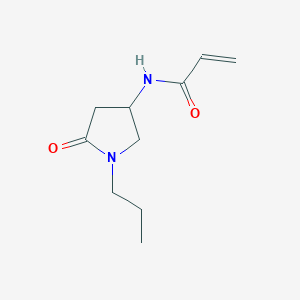
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25
準備方法
The synthesis of N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound.
化学反応の分析
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions will vary based on the specific reagents and conditions used.
科学的研究の応用
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential lead compound for the development of new drugs, particularly those targeting specific biological pathways or receptors. Additionally, this compound can be used in industrial applications, such as the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to the compound’s ability to bind to target proteins or receptors . The stereochemistry of the molecule and the spatial orientation of its substituents can also influence its biological activity, leading to different binding modes and effects on enantioselective proteins.
類似化合物との比較
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide can be compared with other similar compounds, such as N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide. These compounds share a similar pyrrolidine ring structure but differ in the nature and position of their substituents. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties. Other similar compounds may include derivatives of pyrrolidine, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
特性
IUPAC Name |
N-(5-oxo-1-propylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-12-7-8(6-10(12)14)11-9(13)4-2/h4,8H,2-3,5-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEOJTYXOYAENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)

![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)
![3-(3-Fluorophenyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2765001.png)
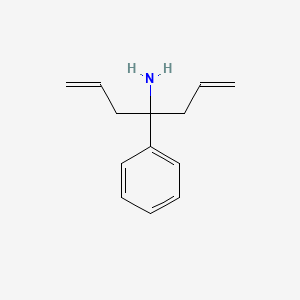
![3-butyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2765005.png)
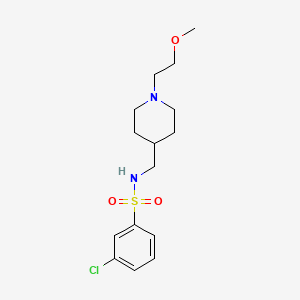
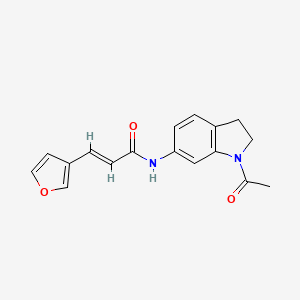
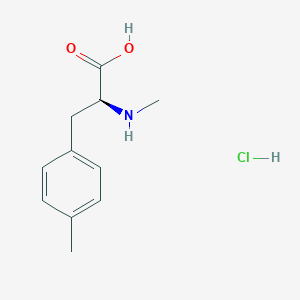
![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2765014.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
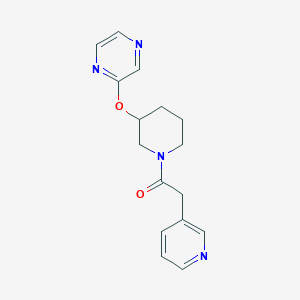
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)
